molecular formula C11H16O2S B8470295 5-(2,5-Dimethyl-3-thiophenyl)pentanoic acid

5-(2,5-Dimethyl-3-thiophenyl)pentanoic acid

Cat. No.: B8470295
M. Wt: 212.31 g/mol
InChI Key: QUCFZATXUFGBDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,5-Dimethyl-3-thiophenyl)pentanoic acid is a useful research compound. Its molecular formula is C11H16O2S and its molecular weight is 212.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

5-(2,5-dimethylthiophen-3-yl)pentanoic acid

InChI

InChI=1S/C11H16O2S/c1-8-7-10(9(2)14-8)5-3-4-6-11(12)13/h7H,3-6H2,1-2H3,(H,12,13)

InChI Key

QUCFZATXUFGBDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)CCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,5-Dimethylthiophene (8 g, 71.4 mmol) and methyl chloroformylbutyrate (10 g, 65.8 mmol) are dissolved in 40 mL 1,2-dichloroethane. The reaction mixture is then cooled to -10° C. AlCl3 was added in portion in 15 min. The resulting mixture is stirred at 0° C. for another 1 hr., poured into ice and concentrated HCl (3:1), and extracted with dichloromethane. The organic layer is washed with 10% HCl, water and 5% sodium bicarbonate. It is then dried over sodium sulfate and the solvent evaporated under reduced pressure. The resulting yellow oil is redissolved in 60 mL triethyleneglycol with 20 mL 80% hydrazine and 20 g KOH. The reaction mixture is then heated to 140° C. for 10 min. and then to 180° C. to distill off the remaining hydrazine and water. The mixture is maintained at 205° C. overnight. After the reaction is cooled to room temperature, it is diluted with water, acidified with conc. HCl and extrated with ether. The ether layer is washed exaustively with water and dried over sodium sulfate. Evaporation of the solvent under reduced pressure yields 5-(2,5-dimethyl-3-thiophenyl)pentanoic acid as a brown oil (12 g, 86%) 1H NMR (CDCl3) 6.45 (s, 1 H), 2.50-2.10 (m, 10 H), 1.83-1.55 (m, 4 H).
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8 g
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10 g
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40 mL
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reactant
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